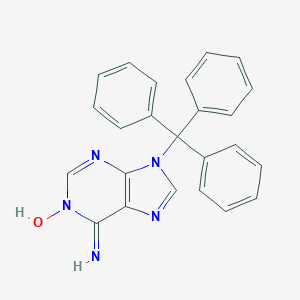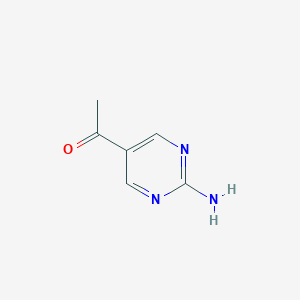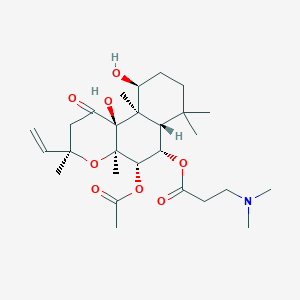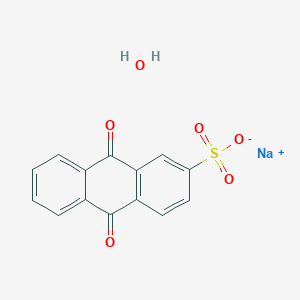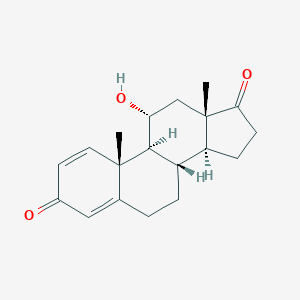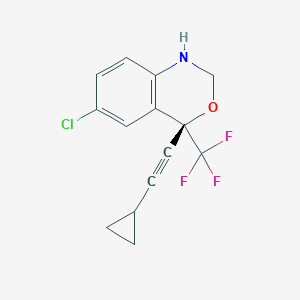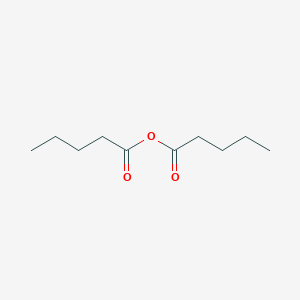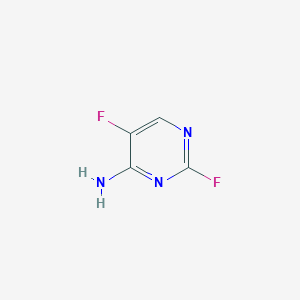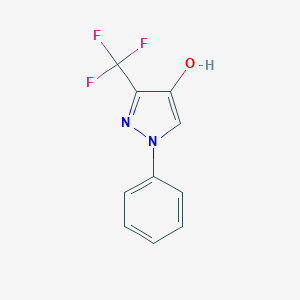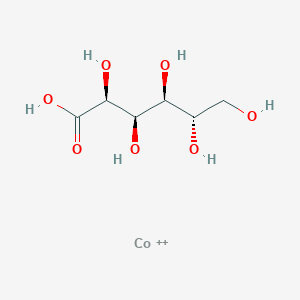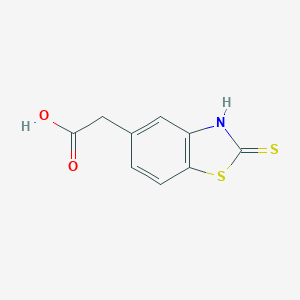
5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole
描述
5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole, also known as CMTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMTB belongs to the family of benzothiazoles, which have been extensively studied for their biological and pharmacological properties. In
科学研究应用
5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. It has also been investigated as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole has been studied for its ability to enhance plant growth and resistance to environmental stressors. In material science, 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole has been used as a precursor for the synthesis of various functional materials such as metal-organic frameworks and luminescent materials.
作用机制
The exact mechanism of action of 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole is not fully understood. However, studies have suggested that 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole exerts its biological effects through various pathways, including the regulation of oxidative stress, inflammation, and apoptosis. 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole has also been shown to interact with various proteins and enzymes, including the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and immune response.
生化和生理效应
5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole has been shown to exhibit various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and apoptosis. Studies have suggested that 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole can reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole has been shown to induce apoptosis in cancer cells through various mechanisms.
实验室实验的优点和局限性
One of the major advantages of 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole is its versatility and potential applications in various fields. 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole is also relatively easy to synthesize and purify, making it an attractive compound for laboratory experiments. However, one of the limitations of 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole is its potential toxicity, which requires careful handling and safety precautions. In addition, the exact mechanism of action of 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole is not fully understood, which limits its potential applications and requires further research.
未来方向
There are several future directions for the research and development of 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole. One potential direction is the investigation of 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is the optimization of the synthesis method and purification techniques to enhance the yield and purity of 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole. In addition, the development of functional materials based on 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole is an exciting area of research that has the potential to lead to the development of new technologies and applications.
属性
CAS 编号 |
121942-09-4 |
|---|---|
产品名称 |
5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole |
分子式 |
C9H7NO2S2 |
分子量 |
225.3 g/mol |
IUPAC 名称 |
2-(2-sulfanylidene-3H-1,3-benzothiazol-5-yl)acetic acid |
InChI |
InChI=1S/C9H7NO2S2/c11-8(12)4-5-1-2-7-6(3-5)10-9(13)14-7/h1-3H,4H2,(H,10,13)(H,11,12) |
InChI 键 |
XQQGHVZVIRGWFP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1CC(=O)O)NC(=S)S2 |
规范 SMILES |
C1=CC2=C(C=C1CC(=O)O)NC(=S)S2 |
同义词 |
5-Benzothiazoleaceticacid,2,3-dihydro-2-thioxo-(9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

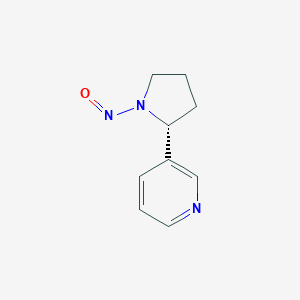
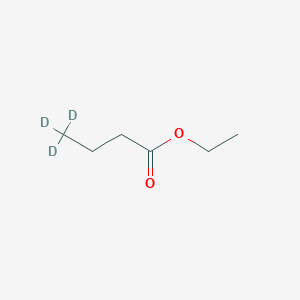
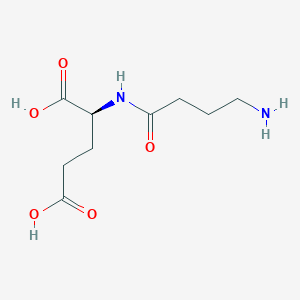
![4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile](/img/structure/B44241.png)
